Aluminum hydroxyphosphate

Description

Properties

CAS No. |

150828-31-2 |

|---|---|

Molecular Formula |

AlHO9PS-3 |

Molecular Weight |

235.03 g/mol |

IUPAC Name |

aluminum;hydroxide;phosphate;sulfate |

InChI |

InChI=1S/Al.H3O4P.H2O4S.H2O/c;2*1-5(2,3)4;/h;(H3,1,2,3,4);(H2,1,2,3,4);1H2/q+3;;;/p-6 |

InChI Key |

ZWEKKNSFALRKLJ-UHFFFAOYSA-H |

Canonical SMILES |

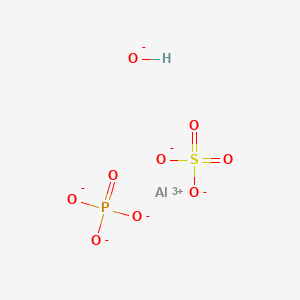

[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Amorphous Aluminum Hydroxyphosphate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amorphous aluminum hydroxyphosphate is a critical component in the formulation of many human vaccines, where it serves as an adjuvant to enhance the immune response to antigens.[1][2] Its amorphous nature and surface chemistry play a pivotal role in its adsorptive capacity and immunomodulatory effects.[1][3] This technical guide provides an in-depth overview of the synthesis of amorphous this compound, focusing on the widely employed co-precipitation method. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis process and the factors influencing the final product's physicochemical properties.

Core Synthesis Methodology: Co-precipitation

The most common method for synthesizing amorphous this compound is co-precipitation.[4] This technique involves the controlled mixing of an aluminum salt solution with a phosphate (B84403) salt solution in a specific molar ratio, typically under constant pH conditions. The resulting precipitate is an amorphous solid composed of aluminum, hydroxide (B78521), and phosphate ions.[1] The key to producing a consistent and effective adjuvant lies in the precise control of several synthesis parameters.

Experimental Protocol: Laboratory-Scale Co-precipitation

This protocol outlines a typical laboratory-scale synthesis of amorphous this compound.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Jacketed glass reaction vessel with a magnetic stirrer or overhead stirrer

-

Two peristaltic pumps

-

pH meter and probe

-

Centrifuge and centrifuge tubes

-

Lyophilizer or drying oven

Procedure:

-

Reactant Preparation:

-

Prepare a solution of aluminum chloride in deionized water (e.g., 0.2 M).

-

Prepare a solution of sodium phosphate in deionized water (e.g., 0.2 M). The specific concentration will depend on the desired final P/Al ratio.

-

Prepare a solution of sodium hydroxide in deionized water (e.g., 1 M) for pH control.

-

-

Precipitation:

-

Add a specific volume of deionized water to the reaction vessel and bring it to the desired temperature (e.g., room temperature or slightly elevated).

-

Begin stirring at a constant rate (e.g., 300 rpm).

-

Simultaneously pump the aluminum chloride solution and the sodium phosphate solution into the reaction vessel at a constant and equal flow rate.

-

Monitor the pH of the reaction mixture continuously. Maintain a constant pH (e.g., pH 6.0 ± 0.2) by adding the sodium hydroxide solution using a separate pump controlled by the pH meter (fed-batch precipitation).[4]

-

-

Aging:

-

Once the addition of reactants is complete, continue stirring the suspension for a defined period (e.g., 1 hour) to allow the precipitate to age and stabilize.

-

-

Washing:

-

Transfer the suspension to centrifuge tubes and centrifuge at a specified speed (e.g., 3000 x g) for a set time (e.g., 15 minutes) to pellet the precipitate.

-

Discard the supernatant.

-

Resuspend the pellet in deionized water and repeat the centrifugation and resuspension steps several times (e.g., 3-4 times) to remove unreacted ions.

-

-

Drying:

-

After the final wash, the purified paste can be either lyophilized (freeze-dried) or dried in an oven at a specific temperature (e.g., 60°C) to obtain a fine white powder of amorphous this compound.

-

Influence of Synthesis Parameters on Physicochemical Properties

The physicochemical properties of amorphous this compound are highly dependent on the synthesis conditions. Understanding and controlling these parameters is crucial for producing an adjuvant with the desired characteristics for a specific application.

Data Presentation: Synthesis Parameters vs. Physicochemical Properties

The following tables summarize the impact of key synthesis parameters on the final product's properties.

Table 1: Effect of pH on the Properties of Amorphous this compound

| Precipitation pH | Final P/Al Molar Ratio | Point of Zero Charge (PZC) | Particle Size (Primary) | Morphology |

| 4.0 - 5.0 | Higher | ~5 | ~50 nm | Spherical nanoparticles |

| 6.0 - 7.0 | Intermediate | ~6-7 | ~50 nm | Aggregates of spherical particles |

| > 7.0 | Lower | >7 | ~50 nm | Aggregates of spherical particles |

Table 2: Effect of Initial P/Al Molar Ratio on the Properties of Amorphous this compound

| Initial P/Al Molar Ratio | Final P/Al Molar Ratio in Solid | Amorphous/Crystalline Nature | Surface Charge (at neutral pH) |

| < 1.0 | < 1.0 | Amorphous | Positive or near neutral |

| 1.0 - 1.2 | ~1.0 | Amorphous | Negative |

| > 2.0 | ~1.0 - 1.2 | Amorphous | Negative |

Table 3: General Physicochemical Properties of Amorphous this compound Adjuvant

| Property | Typical Value/Range |

| Particle Size (Aggregates) | 1 - 10 µm |

| Surface Area | Variable, typically high |

| Point of Zero Charge (PZC) | 5 - 7 |

| Crystallinity | Amorphous (confirmed by XRD) |

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the synthesis and characterization of amorphous this compound.

Caption: Co-precipitation workflow for amorphous this compound synthesis.

Caption: Influence of synthesis parameters on final product properties.

Conclusion

The synthesis of amorphous this compound by co-precipitation is a well-established yet highly sensitive process. The final physicochemical properties of the material, which are critical for its function as a vaccine adjuvant, are intricately linked to the precise control of synthesis parameters such as pH and the phosphate to aluminum molar ratio. This guide provides a foundational understanding of the synthesis process, offering a detailed experimental protocol and highlighting the key relationships between synthesis conditions and material properties. For the successful development of effective and consistent vaccine formulations, a thorough characterization of the synthesized amorphous this compound is paramount.

References

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Hydroxyphosphate Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salts have been the most widely used adjuvants in human vaccines for nearly a century, prized for their excellent safety profile, low cost, and ability to enhance the immune response to a variety of antigens. Among these, aluminum hydroxyphosphate (Al(OH)x(PO₄)y) is a critical component in numerous licensed vaccines. Its amorphous, porous structure and distinct surface chemistry govern its interaction with antigens and its subsequent engagement with the immune system. Understanding the physicochemical properties of this compound is paramount for the rational design of stable and effective vaccine formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound adjuvant, detailed methodologies for its characterization, and a summary of its proposed mechanisms of action.

Physicochemical Properties

The key physicochemical properties of this compound adjuvant are summarized in the tables below. These properties can be influenced by the synthesis method, the composition of the surrounding buffer, and the presence of antigens.

Table 1: General Physicochemical Properties

| Property | Description | Typical Values/Characteristics | Citations |

| Chemical Composition | Amorphous this compound, a non-stoichiometric compound. The ratio of hydroxyl to phosphate (B84403) groups can vary depending on precipitation conditions. May also contain sulfate (B86663) if prepared using aluminum potassium sulfate. | Al(OH)x(PO₄)y | [1][2] |

| Structure | Amorphous (non-crystalline) due to the incorporation of phosphate which interferes with crystallization. Composed of primary spherical nanoparticles that form larger aggregates. | Primary particles: ~50 nm in diameter. Aggregates: 1-20 µm. | [3][4] |

| Morphology | Primary particles are often described as spherical or plate-like, forming loose, grape-like microparticle aggregates. | Amorphous, plate-like nanoparticles. | [3][5] |

| Point of Zero Charge (PZC) / Isoelectric Point (IEP) | The pH at which the net surface charge of the adjuvant is zero. This is a critical parameter for predicting electrostatic interactions with antigens. | Typically ranges from 4.6 to 7.0. At neutral pH, the surface is generally negatively charged. | [6][7][8] |

Table 2: Quantitative Data on Particle Size and Zeta Potential

| Adjuvant Type | Condition | Particle Size (d50, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Citation |

| Adju-Phos® (this compound) | Native stock | 7152 ± 308 | 0.86 ± 0.07 | -22.80 ± 3.07 | [9] |

| Adju-Phos® | Diluted in ultrapure water (1 mg/mL Al) | 2054 ± 68 | 0.19 ± 0.02 | -38.37 ± 0.52 | [9] |

| Adju-Phos® | In saline (ca. 250 µg/mL Al) | 4411 ± 128 | 0.27 ± 0.04 | -22.80 ± 3.07 | [9] |

| Adju-Phos® | In saline with BSA (ca. 250 µg/mL Al) | 4850 ± 501 | 0.27 ± 0.04 | -13.02 ± 0.10 | [9] |

| Aluminum Phosphate (AP) | pH 6.35 | - | - | -24.70 ± 1.15 | [10] |

Note: BSA - Bovine Serum Albumin

Table 3: Antigen Adsorption Capacity

The adsorption of antigens to this compound is a key aspect of its function, primarily driven by electrostatic interactions and ligand exchange.[11]

| Adjuvant | Model Antigen | Adsorption Mechanism | Factors Influencing Adsorption | Citation |

| This compound | Lysozyme (alkaline protein) | Electrostatic attraction | pH, ionic strength, protein pI, adjuvant PZC | [7] |

| This compound | Haemophilus influenzae type b (Hib) polysaccharide | Ligand exchange and electrostatic interactions | Phosphate concentration in buffer | [12] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible characterization of this compound adjuvants.

Synthesis of this compound Adjuvant (Co-precipitation Method)

This protocol is based on methods described in patent literature for producing a homogenous and reproducible adjuvant.[1][13][14][15][16][17]

Materials:

-

Solution of an aluminum salt (e.g., aluminum chloride)

-

Solution of a phosphate salt (e.g., sodium phosphate) at a specific pH (e.g., 8.5-9.5)

-

Buffer for exchange (e.g., saline)

-

High-shear rotor-stator mixer (optional)

Procedure:

-

Simultaneously and continuously combine the aluminum salt solution and the phosphate solution at a constant ratio into a reaction vessel with constant stirring. The phosphate solution often serves as the buffer to maintain a constant pH during the precipitation.

-

Continue the co-mixing for a defined period (e.g., 20 minutes) to allow for the formation of the amorphous this compound precipitate.

-

(Optional) To achieve a more uniform particle size distribution, the adjuvant suspension can be recirculated through a high-shear rotor-stator mixer to reduce the size of large aggregates.

-

Remove excess phosphate and other residual salts by buffer exchange. This can be achieved through methods such as diafiltration or repeated centrifugation and resuspension in the desired buffer (e.g., 0.9% saline).

-

The final product is a suspension of this compound adjuvant.

Caption: Workflow for the synthesis of this compound adjuvant.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[9][18][19][20]

Instrumentation:

-

Zetasizer Nano ZS (Malvern Panalytical) or similar instrument.

Procedure for Particle Size (DLS):

-

Dilute the adjuvant suspension to an appropriate concentration (e.g., 1 mg/mL Al) in ultrapure water or the buffer of interest to minimize multiple scattering effects.[9]

-

Transfer the sample to a polystyrene cuvette.

-

Set the instrument parameters: measurement angle at 173° (backscatter), temperature at 25°C, and use automatic attenuation.

-

Perform at least three replicate measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the hydrodynamic radius and polydispersity index (PDI).

Procedure for Zeta Potential (ELS):

-

Prepare the sample in a low ionic strength medium (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

-

Load the sample into a folded capillary cell, ensuring no air bubbles are trapped.

-

Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform a minimum of three runs per sample. The instrument measures the electrophoretic mobility and calculates the zeta potential using the Henry equation.

Caption: Workflow for particle size and zeta potential analysis.

Transmission Electron Microscopy (TEM)

Negative staining TEM is commonly used to visualize the morphology of this compound nanoparticles.[21][22][23][24]

Materials:

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 1% uranyl acetate (B1210297) or uranyl formate)

-

Filter paper

-

Pipettes

Procedure:

-

Prepare a dilute suspension of the this compound adjuvant in ultrapure water. Sonication can be used to disperse aggregates.

-

Place a drop of the suspension onto the carbon-coated side of a TEM grid.

-

Allow the particles to adsorb for a few minutes.

-

Blot off the excess liquid using filter paper.

-

Apply a drop of the negative stain solution to the grid.

-

After a short incubation (e.g., 30-60 seconds), blot off the excess stain.

-

Allow the grid to air dry completely before imaging in the TEM.

Antigen Adsorption Isotherm

This protocol determines the adsorption capacity of the adjuvant for a specific antigen.[4][15][25][26][27][28][29][30][31][32][33]

Materials:

-

This compound adjuvant suspension

-

Antigen solution of known concentration

-

Assay buffer (e.g., saline, phosphate-buffered saline)

-

Protein quantification assay (e.g., Bicinchoninic Acid (BCA) assay)

Procedure:

-

Prepare a series of tubes with a fixed concentration of this compound adjuvant.

-

Add increasing concentrations of the antigen solution to the tubes.

-

Incubate the mixtures with gentle agitation for a sufficient time to reach equilibrium (e.g., 1-3 hours).

-

Centrifuge the tubes to pellet the adjuvant-antigen complexes.

-

Carefully collect the supernatant containing the unbound antigen.

-

Quantify the protein concentration in the supernatant using a BCA assay or another suitable protein quantification method.

-

Calculate the amount of adsorbed antigen by subtracting the unbound antigen concentration from the initial antigen concentration.

-

Plot the amount of adsorbed antigen per unit of adjuvant against the equilibrium concentration of unbound antigen to generate the adsorption isotherm.

Mechanisms of Action

The adjuvant activity of this compound is multifactorial, involving a combination of physical and immunological mechanisms.

Depot Effect and Antigen Presentation

The "depot effect" refers to the localization of the antigen at the injection site, leading to its slow release and prolonged exposure to the immune system. The particulate nature of the adjuvant-antigen complex facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells.[25][34]

Upon phagocytosis by a dendritic cell, the adjuvant-antigen complex is contained within a phagosome. The phagosome matures, acidifies, and fuses with lysosomes, leading to the degradation of the antigen into peptides. These peptides are then loaded onto MHC class II molecules within the phagolysosome and transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.[9][11][13][14][18][19][26][34][35][36]

Caption: MHC Class II antigen presentation pathway for particulate antigens.

NLRP3 Inflammasome Activation

Aluminum adjuvants are known to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[37][38] This is a key component of the innate immune response.

Following phagocytosis, the this compound particles can lead to lysosomal destabilization and rupture. This releases lysosomal contents, such as cathepsin B, into the cytosol. These danger signals are sensed by NLRP3, leading to the assembly of the inflammasome complex, which also includes ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are secreted from the cell and contribute to the recruitment and activation of other immune cells.[34][37]

Caption: NLRP3 inflammasome activation by this compound.

Conclusion

The physicochemical properties of this compound adjuvant are intricately linked to its function as a potent immune enhancer in vaccines. A thorough understanding and characterization of its particle size, surface charge, and antigen adsorption behavior are essential for the development of stable and immunogenic vaccine formulations. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of vaccine development, facilitating the rational design and optimization of next-generation vaccines.

References

- 1. EP2782594B1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]

- 2. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 3. researchgate.net [researchgate.net]

- 4. frederick.cancer.gov [frederick.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aluminum Adjuvants—‘Back to the Future’ [mdpi.com]

- 9. Class II MHC antigen processing in phagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pnas.org [pnas.org]

- 13. Class II MHC Antigen Processing in Phagosomes | Springer Nature Experiments [experiments.springernature.com]

- 14. journals.asm.org [journals.asm.org]

- 15. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]

- 16. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. researchgate.net [researchgate.net]

- 19. Presentation of phagocytosed antigens by MHC class I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]

- 21. microscopyinnovations.com [microscopyinnovations.com]

- 22. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]

- 23. Negative stain EM | Karolinska Institutet [ki.se]

- 24. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of aluminum-containing adjuvants in antigen internalization by dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. benallenlab.org [benallenlab.org]

- 28. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pierce BCA Protein Assay Protocol [protocols.io]

- 30. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 31. vectorlabs.com [vectorlabs.com]

- 32. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biopharminternational.com [biopharminternational.com]

- 34. Frontiers | Antigen Processing for MHC Class II Presentation via Autophagy [frontiersin.org]

- 35. microbenotes.com [microbenotes.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. "The effect of aluminum adjuvants on dendritic cells" by Anna Sokolovska [docs.lib.purdue.edu]

Characterization of Aluminum Hydroxyphosphate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characterization methods for aluminum hydroxyphosphate nanoparticles (AHPs), which are critical components in vaccine adjuvants and drug delivery systems. This guide details the experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of AHPs is paramount for predicting their in vivo behavior, including adjuvant efficacy and safety profile. Key parameters include particle size, polydispersity, surface charge, morphology, and crystallinity.

Particle Size and Polydispersity

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of AHPs in suspension.

Table 1: Representative Hydrodynamic Size and Polydispersity Index of this compound Nanoparticles

| Nanoparticle Type | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Reference |

| Amorphous this compound | 21 - 23 | Not Reported | [1] |

| Positively Charged AHP | ~100 | Not Reported | [2] |

| Neutral AHP | >100 | Not Reported | [2] |

| Negatively Charged AHP | ~100 | Not Reported | [2] |

| Adju-Phos® (diluted in saline) | 7152 ± 308 | >0.7 | [3] |

| Imject alum® (diluted in saline) | 7294 ± 146 | >0.7 | [3] |

Surface Charge (Zeta Potential)

The Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is also crucial for understanding the interaction of nanoparticles with biological components such as proteins and cell membranes.[4]

Table 2: Zeta Potential of this compound Nanoparticles

| Nanoparticle Type | Zeta Potential (mV) | pH | Reference |

| Positively Charged AHP | +25.4 | 7.4 | [1] |

| Negatively Charged AHP | -28.2 | 7.4 | [1] |

| Adju-Phos® (native) | -22.80 ± 3.07 | Not Specified | [3] |

| Adju-Phos® (in saline) | -15.72 ± 0.26 | ~7.0 | [3] |

| Imject alum® (native) | -0.07 ± 0.38 | Not Specified | [3] |

| Imject alum® (in saline) | -2.90 ± 0.23 | ~7.0 | [3] |

| Amorphous this compound Sulfate (AAHS) | +7.94 ± 0.50 | 6-7 | [5] |

| Aluminum Phosphate (B84403) (AP) | -24.70 ± 1.15 | 6-7 | [5] |

Morphological and Structural Characterization

Visualizing the morphology and determining the crystalline structure of AHPs provides critical insights into their manufacturing consistency and functional behavior.

Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the size, shape, and aggregation state of nanoparticles.

Table 3: Morphological Characteristics of this compound Nanoparticles

| Technique | Observation | Reference |

| TEM | Amorphous, quasi-shaped structures | [1] |

| TEM | Plate-like particle network with primary disk-shaped particles (~50 nm) | [2] |

| SEM | Tetrahedral morphology | [2] |

Crystallinity

X-ray Diffraction (XRD) is the primary method for assessing the crystalline nature of materials. Amorphous this compound, as its name suggests, lacks a long-range ordered crystalline structure, which is evident in its XRD pattern.

Table 4: Crystallinity of this compound Nanoparticles

| Technique | Observation | Reference |

| XRD | Broad, diffuse hump in the diffractogram, indicative of an amorphous structure | [2] |

Chemical Composition and Functional Groups

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the chemical bonds and functional groups present in the nanoparticles, confirming the presence of phosphate and hydroxyl groups.

Table 5: Key FTIR Absorption Bands for this compound Nanoparticles

| Wavenumber (cm⁻¹) | Bond Vibration | Reference |

| ~3400 | O-H stretching (hydroxyl groups and adsorbed water) | [6] |

| ~1640 | O-H bending (adsorbed water) | [6] |

| ~1050-1100 | P-O stretching (phosphate groups) | [6] |

| ~500-700 | Al-O stretching | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of this compound nanoparticles.

Synthesis of Amorphous this compound Nanoparticles

A common method for synthesizing amorphous this compound nanoparticles is through chemical precipitation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]

- 5. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ask an Expert: Best practices for PDF analysis on a laboratory instrument | Malvern Panalytical [malvernpanalytical.com]

structure and morphology of aluminum hydroxyphosphate

An In-depth Technical Guide on the Structure and Morphology of Aluminum Hydroxyphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a key component in vaccine formulations, serves as a potent adjuvant, enhancing the immune response to antigens. Its efficacy is intrinsically linked to its physicochemical properties, namely its structure and morphology. Unlike crystalline materials, this compound is typically amorphous, a characteristic that arises from the incorporation of phosphate (B84403) ions into the aluminum hydroxide (B78521) lattice, which disrupts the formation of a regular crystal structure.[1][2] This guide provides a comprehensive overview of the structure, morphology, synthesis, and characterization of this compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Composition

The chemical composition of this compound is not strictly stoichiometric and is best represented by the formula Al(OH)ₓ(PO₄)y.[1][2] The ratio of hydroxyl (OH) to phosphate (PO₄) groups is highly dependent on the conditions employed during its synthesis, such as pH and the initial reactant concentrations.[1] This variability allows for the tuning of its properties for specific applications.

Studies using techniques like 27Al magic-angle-spinning (MAS) NMR have revealed that the aluminum atoms exist in both tetrahedrally and octahedrally coordinated states, with the octahedral form being predominant.[2][3] The material is not a simple mixture of distinct aluminum hydroxide and aluminum phosphate phases, but rather an integrated, amorphous structure where phosphate is incorporated into the bulk solid.[3] This amorphous nature is a defining structural characteristic, confirmed by the absence of sharp peaks in X-ray diffraction (XRD) patterns.[1]

Morphology

The morphology of this compound is characterized by a hierarchical structure.

-

Primary Particles : At the nanoscale, it consists of primary particles that are typically spherical or plate-like, with diameters around 50 nm.[1][4]

-

Aggregates : These primary nanoparticles assemble into larger, loosely packed aggregates. These aggregates are irregularly shaped and typically range in size from 1 to 20 micrometers (µm).[1][5] The porous nature of these aggregates provides a large surface area for antigen adsorption.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential tools for visualizing this morphology, revealing the plate-like primary particles and their aggregation into larger, porous structures.[1][6][7]

Synthesis and Characterization Workflow

The synthesis of this compound is a critical process that dictates its final physicochemical properties. The most common method is precipitation, which can be performed under batch conditions or at a constant pH.[3][8] The constant pH method is often preferred for producing a more homogeneous material.[8] Key parameters that control the synthesis include the molar ratio of phosphate to aluminum (P/Al), pH, mixing speed, and temperature.[2][9]

General Synthesis Workflow

The synthesis process involves the controlled reaction of an aluminum salt with a phosphate source, typically in the presence of a base to maintain pH.

Caption: General Synthesis Workflow for this compound.

Physicochemical Characterization Workflow

A multi-technique approach is necessary to fully characterize the structure and morphology of the synthesized this compound.

Caption: Physicochemical Characterization Workflow.

Quantitative Data Summary

The properties of this compound can vary significantly based on the manufacturing process. The following table summarizes typical quantitative data reported in the literature.

| Property | Typical Value | Characterization Technique(s) | Reference(s) |

| Structure | |||

| Chemical Formula | Al(OH)ₓ(PO₄)y | Elemental Analysis, XPS | [1][2] |

| Crystallinity | Amorphous / Poorly crystalline | X-ray Diffraction (XRD) | [1][10] |

| P/Al Molar Ratio | 0.6 - 1.2 | Elemental Analysis, XPS | [9][11] |

| Point of Zero Charge (PZC) | 4.5 - 7.0 | Doppler Electrophoretic Light Scattering | [1][5] |

| Morphology | |||

| Primary Particle Size | ~50 nm (diameter) | Transmission Electron Microscopy (TEM) | [1][4] |

| Aggregate Particle Size (d₅₀) | 2 - 20 µm | Laser Diffraction, Static Light Scattering | [5][6][9] |

| Surface Area | Up to 510 m²/g | Brunauer-Emmett-Teller (BET) Analysis | [4] |

Relationship Between Synthesis, Structure, and Function

The functional performance of this compound as a vaccine adjuvant is directly governed by its physicochemical properties, which are established during synthesis. For instance, the surface charge, determined by the P/Al ratio and pH, influences the electrostatic interaction with and adsorption of protein antigens.[9][12]

Caption: Relationship Between Synthesis, Properties, and Function.

Experimental Protocols

Detailed and controlled experimental procedures are crucial for synthesizing and characterizing this compound with reproducible properties.

Protocol 1: Synthesis by Constant pH Precipitation

This protocol describes a lab-scale synthesis of this compound adjuvant.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O) solution (e.g., 0.2 M)

-

Trisodium phosphate (Na₃PO₄) solution (e.g., 0.2 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Water for Injection (WFI)

-

pH meter and controller

-

Peristaltic pumps

-

Stirred reaction vessel

Methodology:

-

Setup: Add a defined volume of WFI to the reaction vessel and begin stirring. Calibrate the pH probe and set the controller to the desired precipitation pH (e.g., pH 5.5).

-

Reactant Addition: Using separate peristaltic pumps, simultaneously and continuously add the aluminum chloride solution and the sodium phosphate solution to the reaction vessel at a controlled rate to maintain a constant P/Al molar ratio.[8][13]

-

pH Control: A third pump, controlled by the pH meter, infuses the sodium hydroxide solution as needed to maintain the pH at the setpoint throughout the precipitation process.[13]

-

Aging: Once the reactant addition is complete, allow the resulting suspension to stir for a specified period (e.g., 1 hour) to age the precipitate.

-

Washing: Concentrate the precipitate by centrifugation or tangential flow filtration. Resuspend the solids in a suitable buffer (e.g., saline) and repeat the process for several cycles to remove residual unreacted ions.[8]

-

Sizing (Optional): If a smaller aggregate size is desired, process the washed suspension through a high-shear rotor-stator mixer until the target particle size distribution is achieved, monitoring with laser diffraction.[9][11]

-

Final Formulation: Adjust the final concentration of the this compound suspension as required and store at 2-8°C.

Protocol 2: Characterization by Transmission Electron Microscopy (TEM)

This protocol outlines the sample preparation for visualizing primary particle morphology.

Methodology:

-

Sample Dilution: Dilute the this compound suspension significantly in WFI to ensure individual particles can be visualized.

-

Grid Preparation: Place a small drop (approx. 5 µL) of the diluted suspension onto a carbon-coated copper TEM grid.

-

Wicking and Staining: After 1-2 minutes, carefully wick away the excess liquid from the edge of the grid using filter paper. For enhanced contrast, a negative stain (e.g., 2% uranyl acetate) can be applied for 30-60 seconds, followed by another wicking step.

-

Drying: Allow the grid to air-dry completely before loading it into the TEM.

-

Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV) and capture images at various magnifications to observe both primary particles and their aggregation.

Protocol 3: Characterization by X-ray Diffraction (XRD)

This protocol is used to confirm the amorphous nature of the material.

Methodology:

-

Sample Preparation: Prepare a dry powder of the this compound by lyophilization or careful oven drying at a low temperature.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

-

Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a wide 2θ range (e.g., 5° to 70°) using a common X-ray source (e.g., Cu Kα radiation).

-

Analysis: Analyze the resulting diffractogram. The absence of sharp, well-defined Bragg peaks and the presence of a broad, diffuse halo are indicative of an amorphous or poorly crystalline structure.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of this compound vaccine adjuvants by (27)Al MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Identity, Structure and Compositional Analysis of Aluminum Phosphate Adsorbed Pediatric Quadrivalent and Pentavalent Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]

- 9. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]

- 10. Characterization of aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2782594B1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]

- 12. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

An In-depth Technical Guide on the Core Mechanism of Action of Aluminum Hydroxyphosphate as an Adjuvant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aluminum hydroxyphosphate as a vaccine adjuvant. It delves into its physicochemical properties, the critical role of antigen adsorption, and its intricate interactions with the innate and adaptive immune systems.

Physicochemical Properties of this compound

This compound (AP) and its variant, amorphous this compound sulfate (B86663) (AAHS), are widely used adjuvants in human vaccines.[1][2] Their efficacy is intrinsically linked to their physicochemical characteristics, which influence antigen binding and interaction with immune cells.[3]

AP is chemically amorphous Al(OH)x(PO4)y, existing as spherical primary particles that aggregate.[2] AAHS also forms an amorphous, mesh-like structure.[1] Key physicochemical properties are summarized in the table below.

| Property | This compound (AP) | Amorphous this compound Sulfate (AAHS) | Reference |

| Primary Particle Shape | Spherical | Mesh-like | [1][2] |

| Particle Size (Aggregates) | 1.91 μm - 7.15 μm | 4.59 μm | [3][4] |

| Point of Zero Charge (PZC) | ~5.0 | ~7.0 | [5][6] |

| Surface Charge at Neutral pH | Negative | Neutral | [5][6] |

The Role of Antigen Adsorption

A primary function of this compound is to adsorb and present antigens to the immune system. This "depot effect" enhances antigen uptake by antigen-presenting cells (APCs).[7] The adsorption is primarily governed by electrostatic interactions.[8] Given its negative surface charge at physiological pH, this compound is particularly effective at adsorbing antigens with a high isoelectric point (pI).[8]

The strength of this adsorption is a critical parameter. If the antigen is too strongly adsorbed, it may impair its processing and presentation to T-cells.[7] The Langmuir adsorption model is often used to quantify the adsorption capacity and strength.[9]

Activation of the Innate Immune System: The NLRP3 Inflammasome

A key mechanism by which aluminum adjuvants, including this compound, exert their effect is through the activation of the innate immune system.[7] This is largely mediated by the activation of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome in APCs like macrophages and dendritic cells.[10][11][12]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-inflammatory cytokine (pro-IL-1β and pro-IL-18) expression, typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs).[11][12]

-

Activation (Signal 2): this compound particles are phagocytosed by APCs. This leads to lysosomal destabilization and the release of cathepsin B into the cytoplasm. This, along with potassium efflux, acts as the second signal, triggering the assembly of the NLRP3 inflammasome complex.[10]

Once assembled, the NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[10][11] These cytokines are potent inflammatory mediators that recruit other immune cells to the site of injection and promote the subsequent adaptive immune response.

Caption: NLRP3 inflammasome activation by this compound.

Induction of the Adaptive Immune Response

The innate immune response triggered by this compound is crucial for shaping the subsequent adaptive immune response. The secretion of IL-1β and other pro-inflammatory cytokines creates an inflammatory environment at the injection site, leading to the recruitment of various immune cells.[7]

APCs that have taken up the antigen-adjuvant complex migrate to the draining lymph nodes.[7] There, they present the processed antigen to T-helper (Th) cells. Aluminum adjuvants are known to predominantly induce a Th2-biased immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13.[13] This Th2 response is critical for stimulating B cells to differentiate into plasma cells and produce high titers of antigen-specific antibodies, which is the primary goal of most vaccines.[14]

Caption: Induction of a Th2-biased adaptive immune response.

Experimental Protocols

A. Characterization of Physicochemical Properties

1. Particle Size Analysis by Laser Diffraction

This protocol outlines the general steps for determining the particle size distribution of this compound aggregates.

-

Principle: Laser diffraction measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[15]

-

Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000).[15]

-

Methodology:

-

Prepare a dilute suspension of the this compound adjuvant in a suitable dispersant (e.g., deionized water).[15]

-

Ensure the suspension is well-mixed to be representative.

-

Introduce the sample into the instrument's dispersion unit, which circulates the suspension through a measurement cell.

-

The instrument's software will record the scattering pattern and calculate the particle size distribution based on Mie or Fraunhofer theory.

-

Parameters such as stirring speed and laser obscuration should be optimized and kept consistent for all measurements.[15]

-

Caption: Workflow for particle size analysis by laser diffraction.

2. Determination of Point of Zero Charge (PZC)

The PZC is the pH at which the surface of the adjuvant particles has a net neutral charge.

-

Principle: The PZC can be determined by measuring the zeta potential of a suspension of the adjuvant at various pH values. The PZC is the pH at which the zeta potential is zero.

-

Instrumentation: A Zetasizer instrument.[6]

-

Methodology:

-

Prepare a series of buffers with a range of pH values.

-

Disperse the this compound adjuvant in each buffer to create a dilute suspension.

-

Measure the zeta potential of each suspension using the Zetasizer.

-

Plot the zeta potential as a function of pH.

-

The PZC is the pH value where the curve intersects the x-axis (zeta potential = 0).

-

B. Antigen Adsorption Assay

This protocol describes a method to quantify the adsorption of a protein antigen to this compound.

-

Principle: The amount of adsorbed protein is determined by measuring the concentration of unbound protein remaining in the supernatant after incubation with the adjuvant.

-

Methodology:

-

Prepare a stock solution of the protein antigen of known concentration.

-

Mix a fixed amount of this compound adjuvant with varying concentrations of the antigen solution.

-

Incubate the mixtures for a defined period (e.g., 1 hour) with gentle mixing to allow for adsorption to reach equilibrium.

-

Centrifuge the samples to pellet the adjuvant-antigen complexes.

-

Carefully collect the supernatant and measure the concentration of unbound protein using a suitable protein quantification assay (e.g., BCA assay).

-

The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein added.

-

The data can be used to generate an adsorption isotherm (e.g., by plotting adsorbed protein vs. free protein concentration) and fitted to a model like the Langmuir equation to determine the maximum adsorption capacity.[9]

-

Caption: Workflow for antigen adsorption assay.

C. In Vitro Macrophage Stimulation Assay

This protocol outlines the steps to assess the activation of macrophages by this compound and the subsequent production of IL-1β.

-

Principle: Macrophages are stimulated with the adjuvant, and the release of IL-1β into the cell culture supernatant is measured by ELISA.

-

Methodology:

-

Culture a macrophage cell line (e.g., THP-1) or primary macrophages in appropriate cell culture plates.

-

Priming (Signal 1): Stimulate the cells with a TLR agonist like lipopolysaccharide (LPS) for a few hours to induce the expression of pro-IL-1β.

-

Activation (Signal 2): Add varying concentrations of this compound to the primed cells and incubate for a specified period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

D. In Vivo Immunization Protocol (Mouse Model)

This protocol provides a general framework for evaluating the adjuvant effect of this compound in mice.

-

Methodology:

-

Prepare vaccine formulations by mixing the antigen with this compound adjuvant. A control group should receive the antigen alone.

-

Immunize groups of mice (e.g., BALB/c) with the vaccine formulations via a relevant route (e.g., intramuscular or subcutaneous).[14]

-

Administer one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart).

-

Collect blood samples at various time points after immunization.

-

Separate the serum and measure the antigen-specific antibody titers using ELISA.

-

The adjuvant effect is determined by comparing the antibody titers in the group that received the antigen with adjuvant to the group that received the antigen alone.[14]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting the adsorption of proteins by aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cigb.edu.cu [cigb.edu.cu]

- 15. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Surface Charge in the Adjuvanticity of Aluminum Hydroxyphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salts, particularly aluminum hydroxyphosphate (AP) and aluminum hydroxide (B78521) (AH), have been the most widely used adjuvants in human vaccines for nearly a century. Their primary function is to enhance the immune response to a co-administered antigen. The efficacy of these adjuvants is intricately linked to their physicochemical properties, with surface charge emerging as a critical determinant of their immunomodulatory capacity. This technical guide provides an in-depth exploration of the role of surface charge in the adjuvanticity of this compound, offering a comprehensive resource for researchers and professionals in vaccine development.

The surface charge of an aluminum adjuvant particle dictates its interaction with antigens, immune cells, and other components of the biological milieu. This interaction is fundamental to the initiation of the immune cascade that leads to a robust and lasting protective immunity. Understanding and controlling the surface charge of this compound is therefore paramount in the rational design of effective and safe vaccines.

Physicochemical Properties: The Foundation of Adjuvanticity

The surface charge of aluminum adjuvants is not a fixed property but is highly dependent on the surrounding pH. A key parameter in this context is the Point of Zero Charge (PZC) , which is the pH at which the net surface charge of the particle is zero.

-

This compound (AP): Commercial AP adjuvants typically have a PZC of around 5.[1] This means that at a physiological pH of approximately 7.4, AP particles carry a negative surface charge .[1] The PZC of AP can be influenced by the phosphate-to-aluminum (P/Al) molar ratio during its synthesis; a higher proportion of surface hydroxyl groups results in a higher PZC.[1]

-

Aluminum Hydroxide (AH): In contrast, AH has a PZC of approximately 11.4, rendering it positively charged at neutral pH.[1]

-

Amorphous this compound Sulfate (AAHS): This variant has a PZC of about 7, meaning it is largely neutral at physiological pH.[1]

This fundamental difference in surface charge between AP and AH is a primary driver of their differential interactions with antigens and subsequent immune responses.

Quantitative Data on Surface Charge

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the surface charge. The following table summarizes typical zeta potential values for aluminum adjuvants.

| Adjuvant Type | pH | Zeta Potential (mV) | Reference |

| Aluminum Hydroxide (AH1) | 6-7 | +11.80 ± 0.70 | [2] |

| Amorphous this compound Sulfate (AAHS) | 6-7 | +7.85 ± 0.14 | [2] |

| Aluminum Phosphate (B84403) (AP) | 6-7 | -24.70 ± 1.15 | [2] |

| Engineered this compound (EAHPs-posi) | Water | +17.05 | [3] |

| Engineered this compound (EAHPs-neut) | Water | -8.75 | [3] |

| Engineered this compound (EAHPs-nega) | Water | -27.73 | [3] |

The Role of Surface Charge in Antigen Adsorption

The primary mechanism by which antigens bind to aluminum adjuvants is through electrostatic interactions .[4] The "opposites attract" principle is central to this process:

-

Negatively charged this compound (AP) preferentially adsorbs positively charged antigens (those with a high isoelectric point, pI).

-

Positively charged aluminum hydroxide (AH) is more effective at adsorbing negatively charged or acidic proteins (those with a low pI).[4]

The strength of this adsorption is a critical factor influencing the immune response. While strong adsorption is often desired to form a stable antigen depot at the injection site, excessively strong binding can hinder the release of the antigen and its presentation to immune cells, potentially dampening the immune response.

Impact of Surface Charge on the Immune Response

The surface charge of this compound nanoparticles significantly influences the ensuing immune response. Studies have shown that positively charged particles tend to elicit a more potent immunostimulatory effect compared to neutral or negatively charged particles.[5] This enhanced adjuvanticity is attributed to several downstream effects.

Cellular Uptake and NLRP3 Inflammasome Activation

Upon injection, aluminum adjuvants are phagocytosed by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The surface charge of the adjuvant particles can influence the efficiency of this uptake. Once inside the APC, aluminum adjuvants can induce the activation of the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response.

The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms. These cytokines are potent mediators of inflammation and are instrumental in shaping the adaptive immune response.

Influence on Antibody and Cytokine Responses

The nature of the surface charge on this compound has a direct impact on the magnitude and quality of the adaptive immune response, particularly antibody production.

Quantitative Impact on Immune Response:

| Adjuvant | Antigen | Immune Response Metric | Result | Reference |

| Positively Charged AAHPs | S. aureus recombinant protein | Humoral Immunity | Elicited long-lasting and enhanced humoral immunity | [5] |

| Positively Charged AAHPs | HPV type 18 virus-like particles | Antigen-specific antibody production | Outperformed neutral or negatively charged particles | [5] |

| AH (positively charged) vs. AP (negatively charged) | Hib antigen | Hib-IgG antibody titers | Increasing adsorption rate on AP enhanced antibody titers | [2] |

| AH:CpG (net charge modified) | SARS-CoV-2 RBD | IgG, IgG1, IgG2a titers in aged mice | Enhanced humoral responses | [6] |

| AH vs. AP | Various antigens | Cytokine production (IL-5, IL-13, G-CSF, etc.) | Alum induces IL-33-dependent cytokine release | [7][8] |

These findings underscore the principle that a positive surface charge on aluminum-based adjuvants can lead to a more robust humoral immune response, characterized by higher antibody titers. The cytokine profile is also influenced, with aluminum adjuvants generally promoting a Th2-biased response, which is crucial for antibody production.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound adjuvants and the reliable assessment of their adjuvanticity.

Preparation of this compound with Controlled Surface Charge

The surface charge of this compound is primarily controlled by the P/Al molar ratio and the pH during the precipitation process.

Materials:

-

Aluminum chloride (AlCl₃) solution

-

Sodium phosphate (Na₃PO₄) solution

-

Sodium hydroxide (NaOH) solution

-

Sterile, pyrogen-free water

Procedure:

-

Prepare sterile solutions of aluminum chloride and sodium phosphate at the desired molar concentrations. The P/Al molar ratio can be varied to modulate the surface charge. A higher phosphate concentration generally leads to a more negative surface charge.[1]

-

Simultaneously and continuously add the aluminum chloride and sodium phosphate solutions to a reaction vessel containing sterile water with constant and vigorous stirring.

-

Maintain a constant pH during the precipitation by the controlled addition of a sodium hydroxide solution. The final pH of the suspension will also influence the surface charge.[9][10]

-

Allow the precipitate to age under continuous stirring for a specified period (e.g., 24 hours) at room temperature.

-

Wash the resulting this compound suspension multiple times with sterile, pyrogen-free water by centrifugation and resuspension to remove residual salts.

-

Finally, resuspend the adjuvant in sterile saline or a suitable buffer for storage.

Measurement of Zeta Potential

The zeta potential of the adjuvant particles is a critical parameter to quantify their surface charge.

Equipment:

-

Zetasizer Nano series instrument (Malvern Panalytical) or equivalent

-

Folded capillary cells (zeta cells)

-

Syringes and filters (0.22 µm)

Procedure:

-

Sample Preparation: Disperse the this compound adjuvant in an appropriate medium, typically 10 mM NaCl, to a suitable concentration (e.g., 0.1-1.0 mg/mL).[11] The suspending medium should be filtered to remove any particulate contaminants.[11]

-

Instrument Setup: Turn on the Zetasizer instrument and allow it to stabilize for at least 15-30 minutes.[12]

-

Cell Preparation: Thoroughly clean the zeta cell by rinsing with ethanol (B145695) and then with filtered deionized water.

-

Sample Loading: Carefully inject the adjuvant suspension into the zeta cell using a syringe, avoiding the introduction of air bubbles. The cell should be filled to the appropriate level as per the manufacturer's instructions.[11]

-

Measurement: Place the zeta cell into the instrument. Set the measurement parameters in the software, including the dispersant properties (refractive index and viscosity), temperature (typically 25°C), and the number of measurements.[13]

-

Data Analysis: The instrument software will calculate the electrophoretic mobility of the particles and convert it to the zeta potential using the Helmholtz-Smoluchowski equation. The results are typically presented as an average of multiple runs with a standard deviation.

In Vitro Antigen Adsorption Assay

This assay quantifies the amount of antigen that binds to the this compound adjuvant.

Materials:

-

This compound adjuvant suspension

-

Antigen solution of known concentration (e.g., ovalbumin, bovine serum albumin)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Microcentrifuge tubes

-

Microcentrifuge

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Spectrophotometer

Procedure:

-

Mix a known amount of the this compound adjuvant with a known amount of the antigen solution in a microcentrifuge tube.

-

Incubate the mixture at room temperature for a specified period (e.g., 1-2 hours) with gentle agitation to allow for adsorption to reach equilibrium.

-

Centrifuge the tubes at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to pellet the adjuvant-antigen complexes.

-

Carefully collect the supernatant, which contains the unbound antigen.

-

Quantify the protein concentration in the supernatant using a standard protein assay.

-

Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the initial amount of antigen added. The adsorption capacity can be expressed as mg of antigen per mg of aluminum.

In Vivo Adjuvanticity Assessment in Mice

Animal models are essential for evaluating the in vivo efficacy of vaccine adjuvants.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Antigen-adjuvant formulation

-

Sterile syringes and needles

-

Equipment for blood collection (e.g., retro-orbital or tail vein)

-

ELISA plates and reagents for antibody and cytokine analysis

Procedure:

-

Immunization: Divide the mice into experimental groups (e.g., antigen alone, antigen + adjuvant, adjuvant alone). Inject each mouse via the desired route (typically intramuscular or subcutaneous) with the appropriate formulation. A typical dose of aluminum adjuvant for mice is in the range of 0.1 to 0.2 mg.[14]

-

Booster Immunizations: Administer one or two booster immunizations at specified intervals (e.g., 2 and 4 weeks after the primary immunization).

-

Blood Collection: Collect blood samples at various time points (e.g., before immunization and 2 weeks after each immunization) to obtain serum for antibody analysis.

-

Spleen and Lymph Node Collection: At the end of the experiment, euthanize the mice and collect spleens and/or draining lymph nodes for the analysis of cellular immune responses (e.g., T-cell proliferation, cytokine production).

-

Antibody Titer Measurement: Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum samples using an enzyme-linked immunosorbent assay (ELISA).[15][16]

-

Cytokine Analysis: Measure the levels of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10) in the supernatant of cultured splenocytes restimulated with the antigen, using ELISA or other immunoassays.[17]

Conclusion

The surface charge of this compound is a cornerstone of its adjuvanticity. By governing the initial interaction with the antigen and subsequent engagement with the immune system, surface charge profoundly influences the potency and quality of the vaccine-induced immune response. A thorough understanding and precise control of this fundamental physicochemical property are, therefore, indispensable for the development of next-generation vaccines with enhanced efficacy and safety profiles. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of aluminum adjuvant-based vaccine formulation, ultimately contributing to the advancement of vaccinology.

References

- 1. Aluminum Adjuvants—‘Back to the Future’ | MDPI [mdpi.com]

- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An aluminum hydroxide:CpG adjuvant enhances protection elicited by a SARS-CoV-2 receptor-binding domain vaccine in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]

- 10. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]

- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.purdue.edu [chem.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. elisa-antibody.com [elisa-antibody.com]

- 17. A Combined Adjuvant TF–Al Consisting of TFPR1 and Aluminum Hydroxide Augments Strong Humoral and Cellular Immune Responses in Both C57BL/6 and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aluminum Hydroxyphosphate Adjuvant and NLRP3 Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the NLRP3 inflammasome by aluminum hydroxyphosphate, a widely used vaccine adjuvant. It details the critical signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols necessary for investigating this interaction.

Introduction: The Adjuvant and the Inflammasome

Aluminum salts, collectively known as "alum," are the most common adjuvants used in human vaccines, serving to enhance the immunogenicity of antigens.[1][2] this compound (e.g., Adju-Phos™) is a specific formulation of alum adjuvant, characterized as an amorphous aggregate of nanometer-sized hydrous crystallites with a net negative charge at neutral pH.[3][4] Its primary function is to stimulate a robust Th2-mediated humoral immune response.[3][4]

The adjuvant properties of aluminum salts are intrinsically linked to their ability to activate the innate immune system. A central player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[5][6] The NLRP3 inflammasome is a cytosolic multi-protein complex that detects a wide array of danger signals, including particulate matter, and initiates an inflammatory response.[1][7][8] Understanding how this compound engages this pathway is critical for rational vaccine design and the development of novel adjuvant systems.

The Canonical NLRP3 Inflammasome Activation Pathway

Activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring both a priming signal and an activation signal.[7][9][10]

Signal 1 (Priming): This initial signal is typically provided by microbial components (PAMPs) or host-derived danger molecules (DAMPs) that engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[9][10] This engagement triggers the activation of the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation and synthesis of NLRP3 protein and the inactive cytokine precursor, pro-IL-1β.[7][9][11]

Signal 2 (Activation): A diverse array of stimuli, including crystalline or particulate matter like aluminum salts, can provide the second signal.[8][10][12] This signal triggers a conformational change in the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[10][13] ASC then recruits pro-caspase-1, facilitating its proximity-induced auto-activation.[13]

Downstream Effects: Activated caspase-1 is the effector molecule of the inflammasome. It proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[7][14] Additionally, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that facilitate cytokine release and can lead to a pro-inflammatory form of programmed cell death known as pyroptosis.[9][14]

References

- 1. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resilience.com [resilience.com]

- 3. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crodapharma.com [crodapharma.com]

- 5. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 11. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]

- 13. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]

The Depot Effect of Aluminum Hydroxyphosphate in Vaccines: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum salts have been the most widely used adjuvants in human vaccines for over 90 years, prized for their excellent safety profile and ability to enhance immunogenicity. Among these, aluminum hydroxyphosphate (AP) and its variant, amorphous this compound sulfate (B86663) (AAHS), play a critical role. One of the primary mechanisms attributed to their adjuvant effect is the "depot effect," where the adjuvant forms a repository at the injection site, slowly releasing the antigen over time. This guide provides a comprehensive technical overview of the depot effect of this compound, detailing its underlying physicochemical principles, the immunological consequences, and the experimental methodologies used for its characterization. It synthesizes quantitative data, outlines key signaling pathways, and presents detailed experimental protocols to serve as a resource for professionals in vaccine research and development.

Introduction to this compound Adjuvant

This compound is an inorganic salt adjuvant characterized by an amorphous, non-crystalline structure of aluminum, hydroxide (B78521), and phosphate (B84403) ions, with an approximate molecular formula of [Al(OH)x(PO4)y].[1] Unlike aluminum hydroxide (AH), which has a crystalline structure and a positive surface charge at neutral pH, this compound typically has a negative surface charge.[2][3] This fundamental difference in charge governs its interaction with various antigens. A notable variant is Amorphous this compound Sulfate (AAHS), which has a point of zero charge near neutral pH, making it suitable for a broad range of antigens.[3][4] The primary function of these adjuvants is to potentiate the immune response to co-administered antigens, and the depot effect is a cornerstone of this mechanism.[5]

The Depot Effect: A Core Mechanism

The depot effect describes the formation of a localized reservoir of antigen at the site of injection.[1][6] This is achieved through the adsorption of antigen molecules onto the this compound particles. The resulting particulate complex is retained in the muscle tissue, preventing rapid systemic dispersal of the antigen. This retention is believed to enhance the immune response in several ways:

-

Prolonged Antigen Availability: Slow release of the antigen from the adjuvant matrix provides a sustained stimulus to the immune system.[5]

-

Enhanced Antigen Uptake: The particulate nature of the antigen-adjuvant complex facilitates phagocytosis by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages.[5][7]

-

Recruitment of Immune Cells: The presence of the adjuvant creates a mild inflammatory environment, recruiting innate immune cells to the injection site, which is a prerequisite for initiating a robust adaptive immune response.[8]

While the depot effect is a long-standing paradigm, some studies suggest it is not the sole mechanism, noting that a strong immune response can occur even with rapid antigen release.[9] However, the formation of a short-term depot is generally considered important for the overall immunostimulatory effect.[4]

Physicochemical Properties and Antigen Adsorption

The formation of the depot is critically dependent on the physicochemical properties of the this compound adjuvant and its interaction with the antigen.

Adsorption Mechanisms: The binding of antigens to this compound is primarily driven by two mechanisms:

-

Electrostatic Interactions: Occurs when the adjuvant and antigen have opposite net charges. Since this compound (PZC ≈ 5) is negatively charged at physiological pH (~7.4), it readily adsorbs positively charged (basic) antigens.[][2][11]

-

Ligand Exchange: This is a stronger interaction where phosphate groups on an antigen can displace hydroxyl groups on the surface of the adjuvant. This can occur even if the antigen and adjuvant have like charges.[][4]

The key physicochemical properties of this compound adjuvants that govern these interactions are summarized in the table below.

| Property | Aluminum Phosphate (AP) | Amorphous this compound Sulfate (AAHS) | Significance for Depot Effect |

| Primary Particle Morphology | Amorphous, plate-like/spherical | Amorphous mesh[2] | The amorphous structure provides a large surface area for antigen adsorption. |

| Primary Particle Size | ~50 nm diameter[4][12] | Not specified, nanoparticle-based | Nanoparticle size increases the surface-area-to-volume ratio, potentially increasing adsorption capacity.[13] |

| Aggregate Size | 1 - 20 µm[4] | 1 - 20 µm | Aggregates are in the optimal size range for phagocytosis by APCs.[12] |

| Point of Zero Charge (PZC) | ~5.0[3][11] | ~7.0[3][4] | Determines the surface charge at a given pH, governing electrostatic interactions with antigens. |

| Surface Charge (at pH 7.4) | Negative[2][3] | Neutral / Slightly Negative[2][4] | Dictates the type of antigen that will be adsorbed via electrostatic attraction. |

Quantitative Analysis of the Depot Effect

Quantifying the depot effect involves measuring antigen adsorption, release kinetics, and the resulting immune response. While specific values are highly dependent on the antigen and formulation buffer, representative data and principles are outlined below.

Antigen Adsorption

The extent and strength of antigen adsorption can be analyzed using a Langmuir adsorption model. A high-throughput automated assay can be used to generate adsorption curves by measuring the amount of non-absorbed antigen at various antigen-to-adjuvant ratios.[14]

| Adjuvant Type | Model Antigen | Adsorption Driving Force | Quantitative Finding |

| Aluminum Phosphate (AP) | Lysozyme (pI = 11.35) | Electrostatic Attraction | Preferentially adsorbs positively charged proteins.[15] |

| Amorphous this compound Sulfate (AAHS) | HPV L1 VLP | Not specified | Demonstrated the greatest inherent capacity for adsorption of HPV L1 VLPs compared to AP and AH. |

Antigen Release and In Vivo Persistence

The release of antigen from the depot is influenced by the local physiological environment. In vitro studies show that antigen desorbs more rapidly from AP than from AH when exposed to plasma.[9] Studies using radiolabeled aluminum (²⁶Al) have provided quantitative insights into the in vivo persistence of the adjuvant itself.

| Adjuvant Type | Tracer | Observation Period | Key Finding |

| Aluminum Phosphate (AP) | ²⁶Al | 28 days | Approximately 3 times more aluminum was absorbed from AP adjuvant than from AH adjuvant, indicating faster dissolution/clearance from the injection site.[16] |

Comparative Immunogenicity

The choice of aluminum adjuvant and the resulting depot characteristics have a direct impact on immunogenicity.

| Vaccine Antigen | Adjuvant Comparison | Animal Model | Outcome |

| HPV L1 VLP | AAHS vs. AH | Mice | Anti-HPV L1 VLP responses were substantially greater with AAHS. |

| Diphtheria Toxoid | AP vs. AH | Infants | No significant difference observed in immune response.[3] |

| Killed Whole Cell Pneumococcus | AP vs. AH | Mice | At a low antigen dose, a stronger antibody response was observed with AP.[7] |

Immunological Consequences of the Depot Effect

The formation of an antigen depot by this compound initiates a cascade of immunological events that culminate in a robust and lasting adaptive immune response. The slow release of antigen ensures that APCs are continuously supplied with material for processing and presentation, while the particulate nature of the adjuvant-antigen complex enhances uptake and APC activation.

Molecular Mechanisms: NLRP3 Inflammasome Activation

Beyond the physical depot effect, aluminum adjuvants, including this compound, actively stimulate the innate immune system by activating the NLRP3 inflammasome within APCs. This is a critical molecular mechanism contributing to their adjuvanticity. The process is initiated after the APC phagocytoses the adjuvant-antigen particle.

This activation leads to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, which further promote the recruitment of immune cells to the injection site, amplifying the overall immune response.[17][18][19]

Key Experimental Protocols

Characterizing the depot effect of this compound requires a suite of specialized assays. The methodologies for three key experiments are detailed below.

Protocol: High-Throughput Antigen Adsorption Assay

This protocol is adapted from methods developed for quantitative analysis of antigen adsorption.[14]

-

Preparation: In a 96-well plate, prepare serial dilutions of the antigen solution. Add a constant concentration of the this compound adjuvant suspension to each well.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 2-8°C or room temperature) for a specified period (e.g., 24 hours) with gentle agitation to allow adsorption to reach equilibrium.

-

Separation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the adjuvant-antigen complex.

-

Quantification: Carefully collect the supernatant, which contains the unbound (free) antigen.

-

Analysis: Quantify the concentration of free antigen in the supernatant using a sensitive protein quantification method (e.g., Micro-BCA, ELISA, or HPLC).

-